molecular formula C6H4F3NOS B1452309 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone CAS No. 1060815-96-4

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone

Cat. No. B1452309
CAS RN: 1060815-96-4
M. Wt: 195.16 g/mol
InChI Key: VGGMVWKKEMAJJF-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, also known as TFTE, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 91°C, a flash point of 20°C, and a density of 1.07 g/mL. It is soluble in water, acetone, and ethanol, and is used as a solvent in various laboratory experiments. TFTE is a useful reagent for various organic synthesis reactions, and has been studied for its potential applications in the production of new drugs and materials.

Scientific Research Applications

Chemistry and Synthesis of Thiazolidinones

Thiazolidinone, a core structure related to 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, is significant in medicinal chemistry due to its wide range of biological activities. The synthesis and applications of 4-thiazolidinone derivatives have been explored extensively, showing the compound's potential in creating various biologically active molecules. Thiazolidinones are synthesized through various substitutions at different positions on the moiety, indicating a flexible approach to drug design (ArunlalV., Vandana, & Biju, 2015).

Heterocyclic Compound Synthesis

4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, including thiazole derivatives, are utilized in synthesizing a wide array of heterocyclic compounds due to their powerful synthetic potential. These derivatives are instrumental in creating complex molecules such as 1-benzofurans, indoles, and benzothiophenes, showcasing the versatility of thiazole-based compounds in chemical synthesis (Petrov & Androsov, 2013).

Biological Activities and Pharmacological Potential

Thiazole derivatives have been identified as having significant biological and pharmacological potentials, including antioxidant, anti-inflammatory, and antimicrobial activities. The novel synthesis methods and modifications of thiazole derivatives aim to enhance their biological efficacy and pharmacokinetic properties. Research on thiazolidine motifs, which are closely related to thiazole compounds, underscores the importance of these structures in developing new drug candidates with varied pharmacological responses (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Anticancer Activity

The structural diversity of thiazole derivatives plays a crucial role in their anticancer activity. Various modifications of the thiazole core have led to the development of compounds with enhanced anticancer properties. Molecular modeling and synthetic advancements have been employed to identify and optimize thiazole derivatives with potential anticancer activity, indicating their value as leads in drug discovery (Jain et al., 2017).

Biochemical Analysis

Biochemical Properties

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone plays a significant role in biochemical reactions due to its thiazole ring structure. The thiazole ring is known for its aromaticity and reactive positions, which allow it to participate in various biochemical pathways. This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, thiazole compounds can inhibit or activate enzymes, affecting biochemical pathways and cellular functions .

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have shown potential cytotoxic activity against tumor cells, leading to cell death . These compounds can also modulate the expression of genes involved in cell proliferation, apoptosis, and other cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring structure allows the compound to bind to specific sites on enzymes and proteins, altering their activity. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, these compounds can inhibit or activate enzymes, affecting biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their stability may be affected by factors such as temperature and pH . Long-term exposure to these compounds can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as cytotoxic activity against tumor cells . At higher doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The thiazole ring structure allows the compound to participate in oxidation, reduction, and other biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NOS/c1-3(11)5-10-4(2-12-5)6(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGMVWKKEMAJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246105
Record name Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060815-96-4
Record name Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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